molecular formula C12H13FOS B13194557 3-[(4-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one

3-[(4-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one

Katalognummer: B13194557
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: JSMGEUQRQRLDMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a 4-fluorophenylsulfanyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one typically involves the reaction of 4-fluorothiophenol with 2-methylcyclopentanone under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(4-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-[(4-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-[(4-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(4-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one is unique due to its cyclopentanone ring structure, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .

Eigenschaften

Molekularformel

C12H13FOS

Molekulargewicht

224.30 g/mol

IUPAC-Name

3-(4-fluorophenyl)sulfanyl-2-methylcyclopentan-1-one

InChI

InChI=1S/C12H13FOS/c1-8-11(14)6-7-12(8)15-10-4-2-9(13)3-5-10/h2-5,8,12H,6-7H2,1H3

InChI-Schlüssel

JSMGEUQRQRLDMG-UHFFFAOYSA-N

Kanonische SMILES

CC1C(CCC1=O)SC2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.